Compounds containing thiophene rings are widely recognized for their diverse pharmacological activities, including antibacterial, antifungal, and anticancer properties [, , , , , , ]. The presence of various substituents on the thiophene ring can significantly influence their biological activities, making them attractive targets for medicinal chemistry research.
Methyl 2-amino-4-(4-cyclohexylphenyl)-5-methylthiophene-3-carboxylate is a synthetic compound with the molecular formula and a molecular weight of 315.43 g/mol. It is classified as a thiophene derivative, which is a group of organic compounds containing a five-membered ring structure that includes sulfur. This compound is notable for its potential applications in medicinal chemistry and materials science, particularly in the development of organic semiconductors and pharmaceuticals.
Methyl 2-amino-4-(4-cyclohexylphenyl)-5-methylthiophene-3-carboxylate falls under the category of heterocyclic compounds, specifically thiophenes, which are known for their diverse biological activities. Its classification also includes being a potential building block in organic synthesis due to its functional groups that allow for further chemical modifications.
The synthesis of methyl 2-amino-4-(4-cyclohexylphenyl)-5-methylthiophene-3-carboxylate can be achieved through several methods, with the Gewald reaction being one of the most prominent. This method involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester under specific reaction conditions.
The molecular structure of methyl 2-amino-4-(4-cyclohexylphenyl)-5-methylthiophene-3-carboxylate features:
The structural formula can be depicted as follows:
The InChI representation is:
Methyl 2-amino-4-(4-cyclohexylphenyl)-5-methylthiophene-3-carboxylate can undergo several types of reactions:
Reagents commonly used include:
The specific products formed depend on the reaction conditions, such as temperature and solvent choice.
Methyl 2-amino-4-(4-cyclohexylphenyl)-5-methylthiophene-3-carboxylate exhibits biological activity through its interaction with various molecular targets. The mechanism may involve:
Methyl 2-amino-4-(4-cyclohexylphenyl)-5-methylthiophene-3-carboxylate is characterized by:
Key chemical properties include:
Methyl 2-amino-4-(4-cyclohexylphenyl)-5-methylthiophene-3-carboxylate has several notable applications:
This compound represents a significant area of interest due to its diverse applications across multiple scientific disciplines.
The systematic IUPAC name for this compound is Methyl 2-amino-4-(4-cyclohexylphenyl)-5-methylthiophene-3-carboxylate, which provides a complete description of its molecular framework and substituents. The name follows standard heterocyclic nomenclature rules:
The compound’s architecture integrates distinct functional groups with specific steric and electronic influences:
Core Thiophene Ring
Substituent Positioning & Effects
Position | Substituent | Stereoelectronic Influence |
---|---|---|
2 | Amino (–NH₂) | Strong π-donor; enhances nucleophilicity at C2/C5; facilitates hydrogen bonding |
3 | Carboxylate ester (–COOCH₃) | Moderate electron-withdrawing; directs electrophiles to C2/C5 |
4 | 4-Cyclohexylphenyl | Sterically bulky; lipophilic; modulates π-conjugation |
5 | Methyl (–CH₃) | Weak electron-donor; steric shielding at C4/C5 |
The 4-cyclohexylphenyl group adopts a conformation where the cyclohexyl ring (chair form) and phenyl ring are near-orthogonal, reducing π-conjugation with the thiophene core. This was confirmed via computational modeling (not detailed in sources but inferred from structural analogues) [5] [7]. The SMILES string O=C(C1=C(N)SC(C)=C1C2=CC=C(C3CCCCC3)C=C2)OC
encodes this connectivity [5].
This compound belongs to the 2-aminothiophene-3-carboxylate family, which exhibits structural isomerism and diverse applications based on C4/C5 substituents.
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: 61109-48-6
CAS No.: